![molecular formula C17H16F3N5O B2613724 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide CAS No. 2034557-23-6](/img/structure/B2613724.png)
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide
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Overview
Description
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of triazolo-pyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Preparation Methods
The synthesis of N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide involves multiple steps. One common synthetic route includes the condensation of 2-methyl-4-chloro-6-trifluoromethylpyrimidine with hydrazine hydrate under ice bath conditions, followed by further reactions to introduce the indole and carboxamide groups . Industrial production methods often involve similar multi-step processes but are optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo intramolecular cyclization to form different ring structures under specific conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide as an anticancer agent. The incorporation of trifluoromethyl groups into the molecular structure is known to enhance biological activity by improving the compound's lipophilicity and metabolic stability. For example:
- Inhibition of Cancer Cell Proliferation : Research indicates that derivatives of triazolo-pyridine compounds exhibit significant inhibition against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Antimalarial Potential
The compound has also been investigated for its antimalarial properties. A study focused on synthesizing a series of 1H-triazoles showed that trifluoromethylated derivatives demonstrated promising activity against malaria parasites by targeting dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .
Protein Interaction Inhibition
Another promising application is in the inhibition of protein-protein interactions. The compound has been shown to disrupt the MDM2-p53 interaction, which is crucial in cancer biology as MDM2 is a negative regulator of the p53 tumor suppressor protein . This disruption can lead to increased p53 activity and subsequent tumor suppression.
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring followed by the introduction of the indole moiety. Advanced techniques such as X-ray crystallography and NMR spectroscopy are employed to confirm the structural integrity and purity of the synthesized compounds .
Anticancer Studies
A particular study evaluated a series of triazolo-pyridine derivatives for their anticancer efficacy against multiple cell lines including OVCAR-8 and NCI-H40. The results indicated that certain derivatives exhibited growth inhibition percentages exceeding 80%, suggesting strong potential for further development .
Antimalarial Activity
In another case study involving 15 synthesized triazolyl benzenesulfonamides with trifluoromethyl substitutions, several compounds demonstrated significant antimalarial activity with IC50 values indicating effective inhibition of parasite growth .
Mechanism of Action
The mechanism of action of N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. By binding to these kinases, the compound disrupts their signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibitory activities and have been studied for their anticancer properties.
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives: Known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: These compounds have shown antiviral and anticancer activities.
By comparing these compounds, it is evident that this compound stands out due to its unique trifluoromethyl group and its potent kinase inhibitory activities, making it a promising candidate for further research and development in medicinal chemistry.
Biological Activity
N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action based on recent studies.
The compound features a complex structure that includes a trifluoromethyl group and a triazolo-pyridine moiety. Its molecular formula is C13H12F3N5O with a molecular weight of approximately 321.27 g/mol. The presence of the trifluoromethyl group is known to enhance biological activity by increasing lipophilicity and altering electronic properties.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₂F₃N₅O |
Molecular Weight | 321.27 g/mol |
CAS Number | Not available |
Purity | >98% |
Anticancer Activity
Recent research has demonstrated that derivatives of this compound exhibit notable anticancer properties. For instance, a study evaluated the effect of related triazolo-pyridine derivatives on HT-29 colon cancer cells. The compound demonstrated an IC50 value ranging from 6.587 to 11.10 µM, indicating significant cytotoxic effects. The mechanism involved the induction of the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2), leading to the activation of Caspase 3 and subsequent cell death .
Antibacterial Activity
Another aspect of biological activity includes antibacterial properties. Triazolo-pyridine derivatives have shown effectiveness against various bacterial strains through mechanisms that likely involve disruption of bacterial cell wall synthesis or interference with metabolic pathways. Studies suggest that compounds with longer alkyl chains at specific positions enhance antibacterial efficacy due to increased lipophilicity and better cell membrane penetration .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Apoptosis Induction : Activation of apoptotic pathways in cancer cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism.
- Receptor Interaction : Binding to specific receptors that modulate cellular responses.
1. Anticancer Study
A comprehensive study published in Molbank explored the anticancer effects of triazolo-pyridine derivatives on various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through mitochondrial pathways .
2. Antibacterial Study
In another investigation focused on antibacterial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings highlighted that modifications in the side chains significantly influenced antibacterial potency .
Properties
IUPAC Name |
N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O/c18-17(19,20)12-4-6-25-14(8-12)23-24-15(25)9-22-16(26)11-1-2-13-10(7-11)3-5-21-13/h1-3,5,7,12,21H,4,6,8-9H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICNGEIVKGHCRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC4=C(C=C3)NC=C4)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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